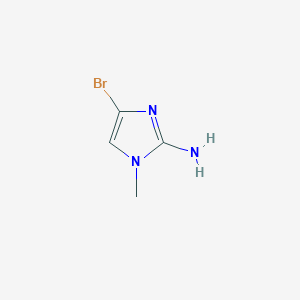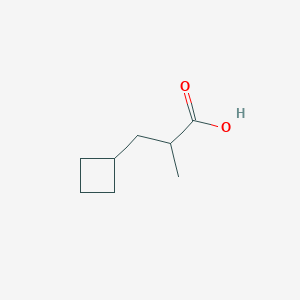
3-Cyclobutyl-2-methylpropanoic acid
Descripción general
Descripción
3-Cyclobutyl-2-methylpropanoic acid is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Cyclobutyl-2-methylpropanoic acid is 1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10) . This indicates that the molecule consists of a cyclobutyl group and a methyl group attached to a propanoic acid backbone .Physical And Chemical Properties Analysis
3-Cyclobutyl-2-methylpropanoic acid is a liquid at room temperature . It has a molecular weight of 142.2 and a molecular formula of C8H14O2 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“3-Cyclobutyl-2-methylpropanoic acid” is used in various areas of research including chemical synthesis . Its unique structure makes it a valuable compound in the synthesis of complex molecules.
Material Science
This compound also finds its application in the field of material science . It can be used in the development of new materials with unique properties.
Chromatography
In the field of chromatography, “3-Cyclobutyl-2-methylpropanoic acid” can be used as a standard for calibration and method development .
Analytical Research
“3-Cyclobutyl-2-methylpropanoic acid” can be used in analytical research, where it can serve as a reference compound .
Gastrointestinal Health
Emerging research has identified links between “3-Cyclobutyl-2-methylpropanoic acid” and gut health . It is produced in lower amounts by gut microbes, and studies have found correlations between its levels and dietary fiber intake .
Metabolic Health
“3-Cyclobutyl-2-methylpropanoic acid” has been shown to impact metabolism and metabolic health . It has been found to increase insulin-stimulated glucose uptake and reduce phosphorylation of rate-limiting enzymes involved in lipolysis .
Neuroscience
This compound has also been implicated in modulating brain function . In experiments involving mouse models of Parkinson’s, researchers found that changes in the gut microbiome associated with fasting reduce levels of “3-Cyclobutyl-2-methylpropanoic acid” and impart neuroprotective effects .
Drug Development
“3-Cyclobutyl-2-methylpropanoic acid” has seen considerable utility in drug development and the pharmaceutical industry . For example, it can be used in the efficient production of Flutamide, a nonsteroidal antiandrogen primarily used to treat prostate cancer .
Propiedades
IUPAC Name |
3-cyclobutyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAJTMSAPUMRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)

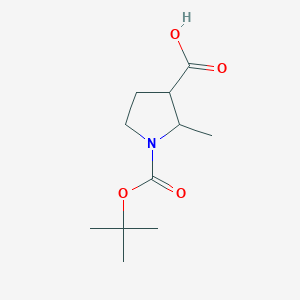

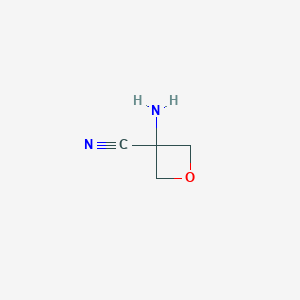
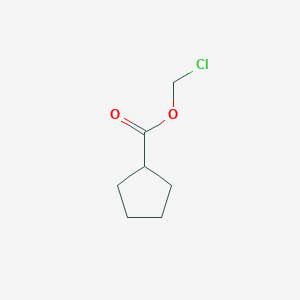
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)


![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)
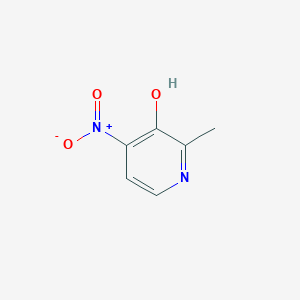

![{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanamine](/img/structure/B3105006.png)
